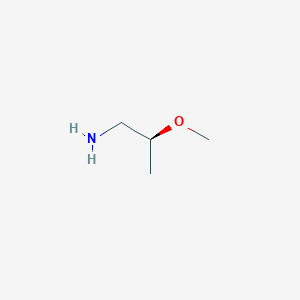
1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane
Descripción general
Descripción
“1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane” is a chemical compound with the CAS Number: 89818-28-0. It has a linear formula of C14H12F2O2S2 . The compound is stored in a sealed, dry environment at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves multiple steps. The reaction conditions and yields for these steps are not explicitly mentioned in the search results .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C14H12F2O2S2/c1-17-13-5-3-9(7-11(13)15)19-20-10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 . The molecular weight of the compound is 314.38 .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound is sealed in dry storage at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Research
Organic synthesis often utilizes specific fluorinated and methoxy-substituted compounds for creating complex molecules. For example, studies have detailed practical syntheses of biphenyl derivatives, highlighting the importance of such compounds in manufacturing processes and the development of novel synthetic methodologies (Qiu et al., 2009). These methodologies could be relevant for the synthesis or modification of compounds similar to 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane.
Chemical Reagents and Catalysts
Compounds like this compound might serve as reagents or catalysts in chemical reactions. For instance, Lawesson's reagent, another sulfur-containing compound, is widely used in organic chemistry for thionation reactions (Larik et al., 2017). This suggests potential research applications for sulfur-containing compounds in facilitating specific types of chemical transformations.
Pharmacokinetics and Toxicity Studies
The pharmacokinetics and toxicity profiles of various compounds are crucial in drug development and environmental health research. Studies on compounds like disulfiram, which shares some functional group characteristics with this compound, provide insights into how such compounds are metabolized and their potential toxicological impacts (Johansson, 1992). Research on similar compounds could inform safety and efficacy assessments for new chemical entities.
Environmental and Biological Impact Studies
The environmental presence and biological impacts of various chemicals, including endocrine disruptors and pollutants, are areas of active research. Compounds with structures similar to this compound, such as bisphenol A derivatives, have been studied for their occurrence in indoor environments and potential health effects, underscoring the importance of understanding the environmental and health implications of synthetic chemicals (Ribeiro et al., 2017). This highlights possible areas of investigation for compounds with environmental persistence or bioactive potential.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-4-[(3-fluoro-4-methoxyphenyl)disulfanyl]-1-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2S2/c1-17-13-5-3-9(7-11(13)15)19-20-10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZVVANPWMMGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531047 | |
| Record name | 1,1'-Disulfanediylbis(3-fluoro-4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89818-28-0 | |
| Record name | 1,1'-Disulfanediylbis(3-fluoro-4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)
![(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)






![(11bS)-1,1,1-Trifluoro-N-(4-oxido-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B3179044.png)